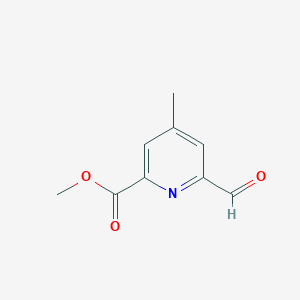

Methyl 6-formyl-4-methylpicolinate

Description

Methyl 6-formyl-4-methylpicolinate is a substituted picolinate ester characterized by a formyl group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in organic synthesis due to its reactive formyl group, which serves as a versatile electrophilic site for nucleophilic additions or condensation reactions.

Properties

IUPAC Name |

methyl 6-formyl-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-8(4-6)9(12)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAUVGLSTCEOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-formyl-4-methylpicolinate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methylpicolinate using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of methyl 6-formyl-4-methylpicolinate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Methyl 6-carboxy-4-methylpicolinate.

Reduction: Methyl 6-hydroxymethyl-4-methylpicolinate.

Substitution: Methyl 6-formyl-4-bromomethylpicolinate.

Scientific Research Applications

Organic Synthesis

Methyl 6-formyl-4-methylpicolinate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Research has indicated potential biological activities of methyl 6-formyl-4-methylpicolinate, particularly in antimicrobial and anticancer domains:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, compounds derived from methyl 6-formyl-4-methylpicolinate demonstrated effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .

- Anticancer Potential : The compound has been investigated for its potential in cancer therapy. In vitro studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells .

Pharmaceutical Development

Methyl 6-formyl-4-methylpicolinate is explored as a building block for developing novel pharmaceutical agents. Its derivatives have shown promise in targeting specific biological pathways, such as inhibiting poly(ADP-ribose) polymerase (PARP), which is relevant in cancer treatment strategies .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances reported that several derivatives of methyl 6-formyl-4-methylpicolinate exhibited excellent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the efficacy of these compounds against resistant strains, emphasizing their potential for developing new antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 6.25 | Mycobacterium smegmatis |

| Derivative B | 12.5 | Pseudomonas aeruginosa |

| Derivative C | 25 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a pharmacological evaluation, researchers assessed the anticancer properties of methyl 6-formyl-4-methylpicolinate derivatives on triple-negative breast cancer (TNBC) models. The results indicated a significant reduction in tumor size, with treated groups showing approximately 40% smaller tumors compared to controls. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway through which these compounds exert their effects .

| Treatment Group | Tumor Size Reduction (%) | Mechanistic Insights |

|---|---|---|

| Control | - | - |

| Treated | ~40 | Downregulation of Bcl-2 |

Industry Applications

Methyl 6-formyl-4-methylpicolinate is also utilized in the production of agrochemicals such as herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing compounds that can enhance crop protection against pests and diseases.

Mechanism of Action

The mechanism of action of methyl 6-formyl-4-methylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogs of Picolinate Esters

The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:

Functional Group Reactivity

- Formyl vs. Chloro : The formyl group in Methyl 6-formyl-4-methylpicolinate is more reactive than chloro substituents (e.g., in Methyl 6-chloro-4-methylpicolinate), enabling facile nucleophilic attacks or participation in condensation reactions (e.g., forming Schiff bases). Chloro analogs are more stable but require harsher conditions for substitution .

- Formyl vs. Acetyl : Acetyl groups (e.g., in Methyl 6-acetyl-3-methyl-4-phenylpicolinate) are less electrophilic than formyl groups, reducing reactivity toward nucleophiles. However, acetyl derivatives are often used as ketone precursors in Grignard reactions .

- Hydroxymethyl vs. Formyl : Hydroxymethyl groups (e.g., in Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate) offer oxidation flexibility (to carboxyl or formyl groups) but require protection/deprotection strategies, unlike the direct reactivity of formyl .

Physicochemical Properties

- Solubility: Formyl and hydroxymethyl groups enhance solubility in polar solvents (e.g., ethanol, DMF) compared to chloro or phenyl-substituted analogs, which favor nonpolar solvents .

- Stability : Chloro and phenyl groups improve thermal stability, whereas formyl and acetyl groups may render compounds more prone to degradation under acidic/basic conditions .

Biological Activity

Methyl 6-formyl-4-methylpicolinate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 6-formyl-4-methylpicolinate belongs to the class of picolinate derivatives, characterized by a pyridine ring with various substituents. The compound has the following chemical formula:

- Chemical Formula : C_9H_9NO_2

- Molecular Weight : Approximately 165.17 g/mol

The presence of the formyl group at the 6-position and a methyl group at the 4-position contributes to its reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been developed for obtaining methyl 6-formyl-4-methylpicolinate. These include:

- Condensation Reactions : Utilizing aldehydes with methylpicolinate derivatives.

- Oxidation Methods : Converting corresponding alcohols or other derivatives into the desired formyl compound.

Biological Activities

Methyl 6-formyl-4-methylpicolinate exhibits a range of biological activities, which are summarized in the following table:

Antimicrobial Activity

Studies have shown that methyl 6-formyl-4-methylpicolinate demonstrates antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Antioxidant Properties

The compound has been reported to exhibit antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.

Enzyme Inhibition

Research indicates that methyl 6-formyl-4-methylpicolinate can inhibit key enzymes such as lactate dehydrogenase (LDH). The inhibition of LDH has implications for cancer metabolism, as it plays a crucial role in aerobic glycolysis in cancer cells .

Antisickling Activity

Methyl 6-formyl-4-methylpicolinate has been investigated for its potential in treating sickle cell disease (SCD) by increasing the affinity of hemoglobin for oxygen. This mechanism could reduce sickling episodes and improve oxygen delivery in patients .

Case Studies

- Antimicrobial Efficacy Study : A study tested the antimicrobial effects of methyl 6-formyl-4-methylpicolinate against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

- Antioxidant Activity Assessment : In vitro assays showed that this compound effectively reduced oxidative stress markers in neuronal cell lines, suggesting its therapeutic potential in neuroprotection.

- Enzyme Kinetics Analysis : A kinetic study revealed that methyl 6-formyl-4-methylpicolinate inhibits LDH activity with an IC50 value indicating moderate potency compared to standard inhibitors. This highlights its potential use in metabolic modulation therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.